Thermodynamic Profiling and Solid-State Characterization of (R)-(-)-Denopamine Hydrochloride
The following technical guide details the thermodynamic properties and solid-state characterization framework for (R)-(-)-Denopamine Hydrochloride . Executive Summary (R)-(-)-Denopamine hydrochloride (TA-064) is a select...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic properties and solid-state characterization framework for (R)-(-)-Denopamine Hydrochloride .
Executive Summary
(R)-(-)-Denopamine hydrochloride (TA-064) is a selective
-adrenergic receptor agonist utilized in the management of chronic heart failure. As with many phenethylamine derivatives, the control of its solid-state form is critical for ensuring consistent bioavailability, chemical stability, and processability.
This guide provides a technical analysis of the thermodynamic properties of Denopamine HCl. It synthesizes known physical constants with a rigorous experimental framework for characterizing polymorphic landscapes. The focus is on distinguishing the stable commercial form from potential metastable polymorphs and understanding the thermodynamic relationship (monotropic vs. enantiotropic) that governs phase transformations.
Chemical Identity and Baseline Thermodynamic Properties[1]
Before assessing polymorphism, we must establish the baseline thermodynamic profile of the pure enantiomer relative to its racemate. This comparison provides early insight into the lattice energy landscape.
Parameter
Value / Description
Source
Compound Name
(R)-(-)-Denopamine Hydrochloride
[1][2]
Code Name
TA-064
[1]
Molecular Formula
[2]
Molecular Weight
353.84 g/mol
[2]
Chirality
R-isomer (L-form)
[2]
Melting Point (Enantiomer)
138 – 139.5 °C (Recrystallized from Isopropanol)
[2]
Melting Point (Racemate)
164 – 167 °C
[2]
Thermodynamic Class
Racemic Compound (Based on Wallach’s Rule)
[3]
Expert Insight: The significantly higher melting point of the racemate (
) compared to the pure enantiomer () indicates that Denopamine HCl forms a stable racemic compound in the solid state rather than a conglomerate. This implies strong intermolecular interactions between the (R) and (S) enantiomers in the crystal lattice, a critical factor when designing chiral resolution or purification processes.
To ensure the isolation of the thermodynamically stable polymorph, a systematic screening protocol is required. The following workflow outlines the generation and analysis of Denopamine HCl crystal forms.
Polymorph Screening Workflow (DOT Visualization)
Caption: Workflow for the isolation and categorization of Denopamine HCl polymorphs.
Thermodynamic Analysis and Stability Relationships
Establishing the relationship between polymorphs is essential for predicting shelf-life stability. We utilize the Burger-Ramberger Rules to classify the system.
When analyzing Denopamine HCl, the DSC thermogram is the primary tool for identifying phase transitions.
Scenario A (Monotropy): If Form II melts exothermically or transforms to Form I before melting, and Form I melts at a higher temperature (
), the system is monotropic. Form I is stable at all temperatures below the melting point.
Scenario B (Enantiotropy): If a solid-solid transition endotherm is observed below the melting point of the lower-melting form, the forms are enantiotropic. There exists a transition temperature (
) where stability inverts.
Current Data Consensus:
Given the reported sharp melting point of 138–139.5°C from isopropanol [2], this form (likely Form I) is the thermodynamically stable form at ambient conditions. No lower-temperature endotherms are reported in standard literature, suggesting a probable monotropic relationship with any transient metastable forms generated during rapid precipitation.
Solubility and Van't Hoff Analysis
Thermodynamic stability is rigorously confirmed via solubility measurements. The stable form will always exhibit lower solubility than a metastable form at a given temperature.
The following protocols are designed to validate the thermodynamic properties of Denopamine HCl.
Protocol: Determination of Critical Solution Temperature (DSC)
Objective: To determine the melting point (
) and Enthalpy of Fusion ().
Preparation: Weigh 2–4 mg of dry Denopamine HCl into a Tzero aluminum pan. Crimping should be non-hermetic to allow for potential dehydration (if hydrated) or hermetic if solvent loss is not a concern.
Instrument Setup: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (
Objective: To confirm the thermodynamically stable form at room temperature.
Solvent Selection: Choose a solvent with moderate solubility for Denopamine HCl (e.g., Isopropanol or Ethanol).
Supersaturation: Create a saturated solution at
containing excess solid.
Seeding (Optional): If a metastable form is suspected, add a mixture of Form I and the potential Form II.
Agitation: Stir the slurry at
rpm for 48–72 hours.
Isolation: Filter the solid phase and analyze via Powder X-Ray Diffraction (PXRD).
Result: The solid will convert entirely to the stable polymorph (Form I) due to Ostwald ripening, where the more soluble (metastable) crystals dissolve and reprecipitate on the less soluble (stable) crystals.
References
PubChem. (2025). Denopamine | C18H23NO4 | CID 5311064. National Library of Medicine. [Link]
DrugFuture. (2025). Denopamine Chemical & Physical Properties. [Link][3]
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
Metabolic Pathway of (R)-(-)-Denopamine Hydrochloride in Mammals
The following technical guide details the metabolic fate of (R)-(-)-Denopamine hydrochloride, synthesizing data from pharmacokinetic studies in mammalian models (rat, dog) and human clinical pharmacology. Content Type: T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the metabolic fate of (R)-(-)-Denopamine hydrochloride, synthesizing data from pharmacokinetic studies in mammalian models (rat, dog) and human clinical pharmacology.
-adrenergic receptor agonist developed for the treatment of chronic heart failure.[1] Unlike catecholamines (e.g., dopamine, dobutamine) which are orally inactive due to rapid sulfation and COMT-mediated metabolism in the gut wall, Denopamine lacks the catechol moiety, possessing instead a 3,4-dimethoxyphenethyl group. This structural modification confers oral bioavailability.
The metabolic fate of Denopamine is species-dependent. In rodents, the drug is primarily eliminated via direct conjugation (Phase II). In humans and dogs, oxidative Phase I metabolism (specifically O-demethylation) plays a more significant role, unmasking phenolic groups that subsequently undergo conjugation.
Chemical Structure & Metabolic Susceptibility
To understand the pathway, one must analyze the molecule's reactive sites:
Phenol Group (Ring A): The p-hydroxyphenyl moiety is a direct target for Phase II conjugation (Glucuronidation/Sulfation).[1]
Secondary Amine: Susceptible to N-dealkylation or oxidative deamination (MAO), though steric bulk and polarity often limit this compared to primary amines.[1]
Dimethoxy Ether (Ring B): The 3,4-dimethoxy substitution protects the ring from immediate COMT attack.[1] However, these methoxy groups are targets for Cytochrome P450-mediated O-demethylation.[1]
Detailed Metabolic Pathways[1]
Phase I: Oxidative Functionalization
While minor in rats, Phase I reactions are critical in humans and dogs.
O-Demethylation (Major Human Pathway):
Enzymatic Driver: Cytochrome P450 isoforms (putatively CYP2D6 based on structural homology with codeine/dextromethorphan O-demethylation).[1]
Mechanism: CYP450 attacks the methoxy groups on the 3,4-dimethoxyphenethyl ring.[1]
Metabolites:
4-O-desmethyl denopamine (P-demethyl denopamine): Removal of the para-methyl group.[1]
3-O-desmethyl denopamine: Removal of the meta-methyl group.[1]
Consequence: This unmasks a hydroxyl group, converting the ether into a phenol (or catechol if both are removed), making the molecule a substrate for COMT or further conjugation.
N-Dealkylation (Minor):
Cleavage of the ethyl-amino bond yields 3,4-dimethoxyphenethylamine and p-hydroxyphenylglycol derivatives.[1] This is a minor pathway compared to conjugation.
Phase II: Conjugation
This is the terminal step for elimination in all species.
The native p-hydroxyl group on Ring A (forming Denopamine-O-glucuronide).[1]
The newly formed hydroxyl groups on Ring B following O-demethylation.[1]
The benzylic alcohol (forming Alcoholic O-glucuronide—specifically noted in dogs).[1]
Sulfation:
Enzymes: Sulfotransferases (SULTs).
Targets: Phenolic hydroxyl groups.
Methylation (COMT):
Only occurs after Phase I O-demethylation has created a free catechol or phenol group.[1] For example, if CYP450 creates a catechol intermediate, COMT can re-methylate the 3-position, forming 3-methoxy derivatives (similar to dopamine
The metabolic profile varies significantly between species, necessitating caution when extrapolating preclinical safety data to humans.[1]
Feature
Rat (Rodent Model)
Dog (Non-Rodent Model)
Human (Clinical)
Primary Mechanism
Direct Phase II Conjugation
Mixed Phase I & II
Oxidative Phase I (Demethylation)
Major Metabolite
Unchanged drug + Phenolic O-glucuronide
Phenolic O-glucuronide + Alcoholic O-glucuronide
O-desmethyl conjugates
Excretion Route
Urine (60%) & Feces (32%)
Predominantly Urine
Predominantly Urine
Biliary Excretion
High (~50%); Enterohepatic circulation active
Low
Low
First-Pass Effect
Low (High bioavailability)
Moderate
Moderate to High
Visualization of Metabolic Pathways[2]
The following diagram illustrates the divergence between direct conjugation (Rat) and oxidative activation followed by conjugation (Human/Dog).
Figure 1: Comparative metabolic pathways of Denopamine in mammals. Note the divergence between direct glucuronidation (Rat) and O-demethylation (Human).[1]
Experimental Methodologies
To validate these pathways in a research setting, the following protocols are standard.
In Vitro Microsomal Stability Assay
Purpose: To identify Phase I metabolites and specific CYP isoforms.
Preparation: Isolate liver microsomes (Human/Rat/Dog) via differential centrifugation (100,000 x g).
Cofactors: NADPH regenerating system (for CYP activity) or UDPGA (for UGT activity).[1]
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
Time: 37°C for 60 minutes.
Termination: Add ice-cold acetonitrile to precipitate proteins.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
Target Ions: Look for M-14 (loss of methyl) and M+176 (glucuronide addition).[1]
In Vivo Mass Balance Study (Radiolabeling)
Purpose: To determine excretion routes and total metabolic profile.
Compound: Synthesize
C-Denopamine (labeled at the -carbon or aromatic ring).
Administration: Oral gavage (5 mg/kg) to fasted rats/dogs.
Collection:
Collect urine and feces at 0-24h, 24-48h intervals.[1]
Cannulate bile duct for biliary excretion analysis (Rat).
Quantification: Liquid Scintillation Counting (LSC) for total radioactivity.
Profiling: HPLC coupled with a radiodetector (Radio-HPLC) to separate and quantify specific metabolite peaks.[1]
Clinical Implications
Renal Impairment: Since human elimination relies heavily on the urinary excretion of water-soluble conjugates (glucuronides), dose adjustment may be required in patients with severe renal dysfunction (Creatinine Clearance < 30 mL/min).[1]
Drug-Drug Interactions (DDI):
CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., fluoxetine, quinidine) may inhibit the O-demethylation pathway.[1] However, due to the availability of direct glucuronidation as a shunt pathway, the clinical risk of toxicity is likely low, though efficacy might be altered if metabolites contribute to activity (unlikely for Denopamine).
UGT Inducers: Drugs like rifampin may accelerate clearance by inducing glucuronidation.
References
Metabolism of denopamine, a new cardiotonic agent, in the rat and dog.
Source: Drug Metabolism and Disposition, 1985.
URL:[Link]
Metabolic fate of the new cardiotonic denopamine in animals.[2] 1st communication: absorption, distribution and excretion.
Source: Arzneimittelforschung, 1986.
URL:[Link]
Metabolic fate of the new cardiotonic denopamine in animals.[2] 4th communication: effects of coadministered drugs.
Source: Arzneimittelforschung, 1986.
URL:[Link]
Denopamine: A Review of its Pharmacological Properties and Therapeutic Efficacy.
Source: Drugs, 1990. (General Pharmacological Context)
URL:[Link][1]
Cytochrome P450 Enzymes and Drug Metabolism in Humans.
Source: Int J Mol Sci, 2021. (Mechanistic grounding for O-demethylation)
URL:[Link]
An In-Depth Technical Guide to the Preclinical Assessment of Oral Bioavailability for (R)-(-)-Denopamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the oral bioavailability of (R)-(-)-Denopamine hyd...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the oral bioavailability of (R)-(-)-Denopamine hydrochloride, a selective β1-adrenergic agonist. While recognized as an orally active agent in clinical use in Japan for conditions like angina and congestive heart failure, detailed preclinical data on its absolute oral bioavailability and in vitro permeability are not extensively reported in publicly accessible literature.[1][2] This document, therefore, serves as both a summary of known characteristics and a methodological guide for researchers aiming to generate a complete pharmacokinetic profile for denopamine or similar compounds.
Introduction: The Significance of Oral Bioavailability for Denopamine
(R)-(-)-Denopamine hydrochloride is a cardiotonic agent that exerts its therapeutic effect through selective agonism of β1-adrenergic receptors in cardiac tissue.[3][4] Its development as an oral formulation underscores the critical importance of understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Oral bioavailability (F%), which represents the fraction of an orally administered dose that reaches systemic circulation unchanged, is a paramount parameter in preclinical development. It dictates the potential for a viable oral dosage form and influences dose selection for pivotal safety and efficacy studies. A thorough understanding of the factors governing denopamine's oral bioavailability is essential for interpreting preclinical data and predicting its clinical performance.
Strategic Approach to Determining Oral Bioavailability
A multi-faceted approach is necessary to build a comprehensive bioavailability profile. This involves a combination of in vitro assessments to understand inherent absorption potential and in vivo studies in relevant preclinical species to quantify systemic exposure.
Figure 1: A strategic workflow for assessing oral bioavailability.
In Vitro Permeability Assessment: Predicting Intestinal Absorption
In vitro permeability assays are invaluable for dissecting the mechanisms of drug absorption across the intestinal epithelium. They provide an early indication of whether a compound is likely to be well-absorbed and can help diagnose issues with poor absorption observed in vivo.
The PAMPA assay is a high-throughput, non-cell-based method that predicts passive transcellular permeability.[5][6] It is a cost-effective first-tier screen to assess a molecule's intrinsic ability to diffuse across a lipid membrane.
Experimental Protocol: PAMPA
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids) in an organic solvent to form an artificial membrane.
Donor and Acceptor Plates: The filter (donor) plate is placed on an acceptor plate containing a buffer solution.
Compound Addition: A solution of denopamine hydrochloride in a suitable buffer is added to the donor wells.
Incubation: The "sandwich" of plates is incubated for a defined period (typically 2-16 hours) at room temperature.
Quantification: The concentration of denopamine in both the donor and acceptor wells is determined using a validated analytical method, such as LC-MS/MS.
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.
Compounds are generally categorized as having low or high permeability, with a common cutoff for high permeability being a Papp value >1.5 x 10⁻⁶ cm/s.[7]
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard in vitro model for predicting human drug absorption.[8][9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model has the advantage of incorporating both passive diffusion and the effects of active transport (uptake and efflux).[9]
Experimental Protocol: Bidirectional Caco-2 Assay
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to form a confluent, differentiated monolayer.[9]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Transport Studies (Apical to Basolateral - A to B):
The test compound (denopamine) is added to the apical (upper) compartment.
The plate is incubated (typically for 1-2 hours) at 37°C.[8]
Samples are taken from the basolateral (lower) compartment at specified time points.
Transport Studies (Basolateral to Apical - B to A):
The test compound is added to the basolateral compartment to assess active efflux.
Samples are taken from the apical compartment.
Analysis: Compound concentrations in the samples are quantified by LC-MS/MS.
Data Interpretation:
The apparent permeability (Papp) is calculated for both directions.
An efflux ratio (Papp B→A / Papp A→B) is determined. An efflux ratio greater than 2 is indicative of active efflux.[9]
Figure 2: Bidirectional transport across a Caco-2 cell monolayer.
In Vivo Pharmacokinetic Studies: Quantifying Systemic Exposure
To determine the absolute oral bioavailability, pharmacokinetic studies involving both intravenous (IV) and oral (PO) administration in the same animal model are required.[10] The choice of species should be guided by similarities in metabolism to humans, with rats and dogs being common choices in preclinical development.
Experimental Workflow: Preclinical Pharmacokinetic Study
Animal Model Selection: Select appropriate preclinical species (e.g., Sprague-Dawley rats, Beagle dogs).
Dose Formulation: Prepare suitable formulations for both IV and PO administration.
Administration:
IV Group: Administer a single bolus dose of denopamine intravenously. The IV route ensures 100% bioavailability by definition.[10]
PO Group: Administer a single oral gavage dose of denopamine.
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) from each animal.[11]
Plasma Preparation: Process blood samples to obtain plasma.
Bioanalysis: Quantify denopamine concentrations in plasma using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Plot plasma concentration versus time for both routes of administration.
Calculate key pharmacokinetic parameters using non-compartmental analysis.
Absolute Oral Bioavailability (F%) is calculated as:
Fraction of oral dose reaching systemic circulation
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[13][14]
Protocol Outline: LC-MS/MS Method Validation
Sample Preparation: Develop a reliable method for extracting denopamine from plasma, such as protein precipitation or liquid-liquid extraction.
Chromatography: Optimize chromatographic conditions (column, mobile phase, flow rate) to achieve good peak shape and separation from endogenous plasma components. A C18 column with a gradient elution of methanol or acetonitrile in water with a formic acid modifier is a common starting point.[15][16]
Mass Spectrometry: Optimize MS/MS parameters in positive electrospray ionization (ESI) mode. Determine the precursor and product ion transitions for denopamine and a suitable internal standard for quantification using Multiple Reaction Monitoring (MRM).
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA), assessing the following parameters:
Selectivity and Specificity: No interference at the retention times of the analyte and internal standard.
Linearity: Establish a linear calibration curve over the expected concentration range.
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[14]
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of plasma components on ionization.
Stability: Evaluate the stability of denopamine in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Metabolism and Excretion of Denopamine
Understanding the metabolic fate of denopamine is crucial, as extensive first-pass metabolism can significantly reduce oral bioavailability. Studies using 14C-labeled denopamine have provided key insights into its metabolism in preclinical species.[17]
In rats and dogs, denopamine is metabolized through several pathways, including conjugation, side-chain oxidation, and ring hydroxylation followed by O-methylation.[17]
In Rats: Following a single oral dose of 5 mg/kg, the drug is excreted in the urine primarily as the unchanged parent drug and its phenolic O-glucuronide.[17]
In Dogs: The metabolic profile is more complex, with major metabolites including the phenolic O-glucuronide, the alcoholic O-glucuronide, and the phenolic O-sulfate of denopamine, as well as the phenolic O-glucuronide of 3-methoxydenopamine.[17]
Notably, demethylation, a major metabolic pathway in humans, is a minor pathway in rats and dogs.[17] This species difference is a critical consideration when extrapolating preclinical bioavailability data to humans.
Figure 3: Major metabolic pathways of denopamine in rats and dogs.
Conclusion and Integrated Interpretation
The assessment of oral bioavailability is a critical step in the preclinical development of any orally administered drug, including (R)-(-)-Denopamine hydrochloride. This guide outlines a systematic approach, beginning with in vitro permeability assays like PAMPA and Caco-2 to elucidate absorption mechanisms, followed by definitive in vivo pharmacokinetic studies in relevant animal models to quantify absolute oral bioavailability. A validated bioanalytical method is paramount to the accuracy of these studies.
While denopamine is known to be orally active, the lack of publicly available, comprehensive preclinical data on its absolute bioavailability and permeability highlights an opportunity for further research. By following the methodologies detailed in this guide, researchers can generate the necessary data to build a complete ADME profile. This integrated understanding of permeability, metabolism, and pharmacokinetics will enable a more informed and scientifically robust drug development program for denopamine and other novel chemical entities.
References
Furuuchi, S., Naito, K., Otsuka, M., & Harigaya, S. (1985). Metabolism of denopamine, a new cardiotonic agent, in the rat and dog. Drug Metabolism and Disposition, 13(5), 620-626. [Link]
Tang, H., & Mayersohn, M. (2004). A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance. Drug Metabolism and Disposition, 32(6), 603-611. [Link]
Application - UU Research Portal. (2024, September 12). [Link]
Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
Nagao, T., Ikeo, T., Murata, S., Sato, M., & Nakajima, H. (1988). Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors. Journal of Cardiovascular Pharmacology, 12(3), 319-326. [Link]
Sasayama, S., et al. (1984). Cardiovascular effects of a new inotropic agent, denopamine (TA-064); with reference to it's effects on cardiac hemodynamics and metabolism. Heart and Vessels, 1(1), 52-57. [Link]
van Hoogdalem, M., et al. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B, 1236, 124036. [Link]
Taylor & Francis. Denopamine – Knowledge and References. [Link]
Bienta. Permeability Assay on Caco-2 Cells. [Link]
Patsnap Synapse. What is Denopamine used for? (2024, June 14). [Link]
Naito, K., Furuuchi, S., Yamada, Y., Otsuka, M., & Harigaya, S. (1986). Metabolic fate of the new cardiotonic denopamine in animals. 1st communication: absorption, distribution and excretion in the rat, rabbit and dog. Arzneimittel-Forschung, 36(4), 643-651. [Link]
Al-Majdoub, Z. M., et al. (2023). A Liquid Chromatography Tandem Mass Spectrometry Method for the Simultaneous Estimation of the Dopamine Receptor Antagonist LE300 and Its N-methyl Metabolite in Plasma: Application to a Pharmacokinetic Study. Molecules, 28(3), 1404. [Link]
Zanos, P., et al. (2018). Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine. Journal of Psychopharmacology, 32(12), 1386-1393. [Link]
Said, S. A. (1989). The absolute oral bioavailability of selected drugs. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(4), 179-211. [Link]
Patsnap Synapse. What is the difference between IV and PO pharmacokinetic studies? (2025, May 29). [Link]
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
Zheng, Y., et al. (2023). Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method. Frontiers in Pharmacology, 14, 1199345. [Link]
Lovelace Biomedical. Preclinical Toxicokinetics and Pharmacokinetics. [Link]
Sakuma, T., et al. (2001). Denopamine, a beta(1)-adrenergic agonist, increases alveolar fluid clearance in ex vivo rat and guinea pig lungs. Journal of Applied Physiology, 90(1), 113-118. [Link]
Animal models for evaluation of oral delivery of biopharmaceuticals. [Link]
Preparation of (R)-(-)-Denopamine Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
Abstract This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of (R)-(-)-Denopamine hydrochloride in dimethyl sulfoxide (DMSO). This guide is intended for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of (R)-(-)-Denopamine hydrochloride in dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals who require a stable, reliable, and accurately concentrated stock solution for use in various biological assays. The protocol emphasizes best practices to ensure the integrity and reproducibility of experimental results, drawing upon physicochemical properties of the compound and established methodologies for handling small molecules in a research setting.
Introduction to (R)-(-)-Denopamine
(R)-(-)-Denopamine is a potent and selective β1-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β1-adrenergic receptors, which are predominantly located in the heart. This stimulation activates a cascade of intracellular events, leading to an increase in cardiac contractility and output.[1] Specifically, the activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates key proteins involved in cardiac muscle contraction, ultimately enhancing cardiac function. Due to these properties, Denopamine has been investigated and used as a cardiotonic agent.[1]
The hydrochloride salt of (R)-(-)-Denopamine is often used in research due to its improved stability and solubility in aqueous solutions compared to the free base. For in vitro studies, a concentrated stock solution is typically prepared in an organic solvent, such as DMSO, which allows for convenient dilution into aqueous cell culture media or assay buffers at the desired final concentration.
The Role of DMSO as a Solvent
DMSO is a widely used solvent in biological research for preparing stock solutions of small molecules due to its excellent solvating power for a broad range of compounds and its miscibility with water. However, it is crucial to use high-purity, anhydrous DMSO to prevent the degradation of water-sensitive compounds. While DMSO is generally considered biologically inert at low concentrations, it is important to keep the final concentration in assays low (typically below 0.5%) to avoid solvent-induced artifacts.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety information for (R)-(-)-Denopamine hydrochloride is essential for its proper handling and use.
Soluble. While a specific value at room temperature is not readily available, similar catecholamine hydrochlorides like Dopamine HCl are soluble at ~30 mg/mL.[2] It is advisable to start with a conservative concentration and visually confirm complete dissolution.
(R)-(-)-Denopamine hydrochloride should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as Dopamine hydrochloride, suggest that it may cause skin sensitization. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of (R)-(-)-Denopamine hydrochloride in DMSO. This concentration is a common starting point for serial dilutions in many experimental setups.
Calibrated micropipettes and sterile, filtered pipette tips
Optional: Sonicator water bath
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Step-by-Step Procedure
Pre-weighing Preparations: Before opening the vial of (R)-(-)-Denopamine hydrochloride, briefly centrifuge it to ensure all the powder is at the bottom. This is particularly important for small quantities.
Weighing the Compound: In a chemical fume hood, carefully weigh out 3.54 mg of (R)-(-)-Denopamine hydrochloride using a calibrated analytical balance and transfer it to a sterile, amber glass vial.
Rationale: The amber vial protects the compound from light, which can cause degradation of photosensitive molecules like catecholamines.[4]
Adding the Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the Denopamine hydrochloride.
Rationale: Anhydrous DMSO is crucial as water can promote the degradation of some compounds.[4]
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained.
Expert Tip: If complete dissolution is not achieved at room temperature, the vial can be briefly warmed in a 37°C water bath or sonicated for a few minutes to aid dissolution. Always allow the solution to return to room temperature before use.
Aliquotting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
Rationale: Aliquotting prevents repeated freeze-thaw cycles which can degrade the compound over time, although some studies suggest many compounds are stable to multiple freeze-thaw cycles.[4] It also minimizes the risk of contamination of the entire stock.
Long-Term Storage: For long-term storage (up to 6 months), store the aliquots at -80°C.[5]
Short-Term Storage: For short-term storage (up to 1 month), aliquots can be stored at -20°C.[5]
Workflow and Signaling Pathway Visualization
Preparation Workflow
Caption: Workflow for preparing Denopamine HCl stock solution.
Simplified Signaling Pathway of Denopamine
Caption: Denopamine's mechanism of action via the β1-adrenergic receptor.
Quality Control and Best Practices
Visual Inspection: Always visually inspect the stock solution before use. It should be clear and free of any particulates. If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve the compound.
Solvent Purity: Use a fresh, unopened bottle of anhydrous DMSO whenever possible to minimize water contamination.
Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the highest concentration of Denopamine hydrochloride used. This will account for any effects of the solvent on the experimental system.
Dilution into Aqueous Solutions: When preparing working solutions, it is best practice to perform serial dilutions in DMSO first, and then add the final diluted DMSO stock to the aqueous buffer or cell culture medium. This minimizes the risk of the compound precipitating out of solution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of a (R)-(-)-Denopamine hydrochloride stock solution in DMSO. By adhering to these guidelines, researchers can ensure the preparation of a stable and accurately concentrated stock solution, which is fundamental for obtaining reliable and reproducible results in downstream applications.
References
ResearchGate. (2016, March 21). Does anybody know the stability of denopamine in DMSO? Retrieved from [Link]
PubChem. (n.d.). Denopamine. National Center for Biotechnology Information. Retrieved from [Link]
Nagao, T., et al. (1984). Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors. Japanese Journal of Pharmacology, 35(4), 415-423. Retrieved from [Link]
Application Note: Strategic HPLC Method Development for (R)-(-)-Denopamine Hydrochloride
This Application Note is structured as a comprehensive technical guide for analytical scientists developing HPLC methods for (R)-(-)-Denopamine Hydrochloride. It moves beyond simple "recipes" to explain the why and how o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for analytical scientists developing HPLC methods for (R)-(-)-Denopamine Hydrochloride. It moves beyond simple "recipes" to explain the why and how of the development process, ensuring robust and transferrable methodologies.
Executive Summary
(R)-(-)-Denopamine Hydrochloride (TA-064) is a selective
-adrenergic agonist used in the management of congestive heart failure. Unlike racemic formulations, the therapeutic efficacy resides primarily in the (R)-enantiomer. Consequently, analytical control requires a dual-method strategy:
Achiral RP-HPLC: For quantitative assay and degradation product profiling (Related Substances).
Chiral RP-HPLC: For determination of Enantiomeric Excess (% ee) and control of the (S)-isomer impurity.
This guide details the development of both methods, addressing specific challenges such as the polarity of the phenylethanolamine core, susceptibility to photo-oxidation, and the resolution of enantiomers in aqueous media.
Analyte Profile & Physicochemical Basis
Understanding the molecule is the first step in robust method design.
Critical: At pH > 8, the molecule is neutral/anionic. At pH < 7, it is cationic. Method pH must be acidic (< 3.0) to ensure full ionization and prevent peak tailing due to silanol interactions.
Solubility
Soluble in Methanol, DMSO; Sparingly soluble in water.
Samples should be dissolved in Mobile Phase or MeOH/Water mixtures to prevent precipitation on injection.
UV Max
~225 nm, ~280 nm
280 nm is preferred for selectivity (aromatic ring); 225 nm for higher sensitivity of impurities.
Chirality
Single Chiral Center (R-isomer active)
Requires chiral stationary phase (CSP) capable of hydrogen bonding or inclusion complexation.
Column Selection: A C18 column with high carbon load and end-capping is required. Denopamine is a basic amine; traditional silica columns will cause severe tailing due to interaction with residual silanols. A "Base-Deactivated" (BDS) or hybrid particle column is essential.
Mobile Phase pH: To maintain the protonated state (
) and suppress silanol ionization (), the pH must be controlled between 2.0 and 3.0. Phosphate buffer is ideal for UV transparency.
Ion Pairing? While ion-pairing agents (e.g., octane sulfonic acid) can improve retention of polar amines, they equilibrate slowly and are incompatible with LC-MS. We utilize a high-aqueous compatible C18 phase instead of ion pairing to ensure robustness.
Detailed Protocol
Chromatographic Conditions:
Column: Inertsil ODS-3 or Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (
Standard Preparation:
Dissolve 25 mg of (R)-Denopamine HCl Reference Standard in 50 mL of Mobile Phase A:B (90:10). Sonicate for 5 mins. Filter through 0.45 µm PVDF filter.
Direct chiral separation is preferred over derivatization. For phenylethanolamines,
-Cyclodextrin (-CD) bonded phases are historically proven to provide excellent selectivity in Reversed-Phase mode. The hydrophobic cavity of the CD includes the aromatic ring, while the hydroxyl groups interact with the amine/hydroxyls of Denopamine.
Detailed Protocol
Chromatographic Conditions:
Column: Chiral CD-Ph (or equivalent
-Cyclodextrin phenyl-carbamate bonded silica), 250 x 4.6 mm, 5 µm.
Mobile Phase: 0.5 M Sodium Perchlorate (
) in Water (pH 2.0) / Acetonitrile (80:20 v/v).
Note: Perchlorate is a chaotropic agent that enhances inclusion complexation in CD columns.
Flow Rate: 0.8 mL/min.
Temperature: 25°C (Lower temperature favors chiral recognition mechanisms).
To ensure the method is "Stability-Indicating," the drug must be subjected to stress conditions to verify that degradation products do not co-elute with the main peak.
Forced Degradation Protocol[5]
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours (Expect rapid degradation; Denopamine phenol is sensitive to oxidation in base).
Oxidative: 3%
, Room Temp, 2 hours.
Photolytic: 1.2 million lux hours (UV/Vis). Critical: Denopamine is known to form p-hydroxybenzaldehyde upon photodegradation.
Visualization of Degradation Pathways
The following diagram illustrates the degradation logic and method development workflow.
Caption: Workflow for dual-method development targeting chemical stability and enantiomeric purity.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Residual silanol interaction.
Lower pH to 2.3; Increase buffer concentration to 50mM; Use a newer generation "Hybrid" C18 column.
Split Peaks
Sample solvent mismatch.
Ensure sample is dissolved in mobile phase. If using MeOH stock, dilute 1:1 with buffer before injection.
Drifting Retention Times
Temperature fluctuation or pH instability.
Use a column oven (critical for amines). Ensure buffer is filtered and pH meter is calibrated.
Low Chiral Resolution
Column aging or blocked pores.
Regenerate Chiral column with 100% ACN (if permitted by manufacturer). Lower flow rate to 0.5 mL/min to increase interaction time.
References
Japanese Pharmacopoeia (JP) . Official Monographs: Denopamine. MHLW. Available at: [Link]
Nishi, H., et al. (2025).[4] Development of HPLC Optical Purity Testing Method of Denopamine and Application to Its Photostability. J-Stage/Chromatography. Available at: [Link]
PubChem . Compound Summary: Denopamine.[5] National Library of Medicine. Available at: [Link]
ICH Guidelines . Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Application Notes and Protocols for (R)-(-)-Denopamine Hydrochloride in Rat Cardiac Models
Introduction: Unraveling the Cardiotonic Potential of (R)-(-)-Denopamine Hydrochloride (R)-(-)-Denopamine hydrochloride is a potent and selective β1-adrenergic receptor agonist, recognized for its positive inotropic effe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unraveling the Cardiotonic Potential of (R)-(-)-Denopamine Hydrochloride
(R)-(-)-Denopamine hydrochloride is a potent and selective β1-adrenergic receptor agonist, recognized for its positive inotropic effects on the heart.[1][2][3][[“]] This makes it a valuable pharmacological tool for researchers investigating cardiac function, heart failure, and the intricate mechanisms of adrenergic signaling in preclinical rat models. Unlike non-selective beta-agonists, Denopamine's primary action is targeted to the heart, minimizing peripheral vascular and bronchial effects.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosages, administration protocols, and mechanistic considerations when utilizing (R)-(-)-Denopamine hydrochloride in various rat cardiac models. The protocols outlined herein are designed to ensure experimental reproducibility and scientific rigor.
Mechanism of Action: A Targeted Approach to Enhancing Cardiac Contractility
Denopamine exerts its cardiotonic effects by selectively binding to and activating β1-adrenergic receptors, which are predominantly expressed on the surface of cardiac myocytes.[1][2] This receptor activation initiates a well-defined intracellular signaling cascade:
G-Protein Coupling: Upon agonist binding, the β1-adrenergic receptor couples to a stimulatory G-protein (Gs).
Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]
Phosphorylation of L-type Calcium Channels: PKA then phosphorylates L-type calcium channels on the cardiomyocyte membrane, increasing their open probability.[1][5]
Enhanced Calcium Influx: This results in an increased influx of calcium ions (Ca2+) into the cell during depolarization.
Increased Myocardial Contractility: The elevated intracellular calcium concentration enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and ultimately, an increase in the force of myocardial contraction (positive inotropy).[1]
This targeted mechanism underscores Denopamine's utility in models where an increase in cardiac contractility is desired without the confounding effects of broad-spectrum sympathomimetics.
Signaling Pathway of (R)-(-)-Denopamine Hydrochloride
Caption: Signaling pathway of (R)-(-)-Denopamine hydrochloride in cardiomyocytes.
Recommended Dosage and Administration for Rat Cardiac Models
The optimal dosage of (R)-(-)-Denopamine hydrochloride will vary depending on the specific rat model, the desired biological effect, and the route of administration. The following table summarizes recommended starting dosages derived from published literature. It is imperative for researchers to perform dose-response studies to determine the most effective concentration for their specific experimental conditions.
Model Type
Route of Administration
Recommended Dosage/Concentration Range
Notes and Considerations
Reference(s)
In Vivo
Oral (p.o.)
0.77 mg/kg (ED50 for increased LV dp/dtmax) to 20 mg/kg/day
Chronic studies have utilized daily dosing for up to 14 days. Higher doses (e.g., 40 mg/kg) may lead to receptor desensitization.
A concentration of 10⁻⁵ M has been shown to be effective. A cumulative dose-response curve is recommended to characterize the full pharmacological effect.
Protocol 1: Preparation of (R)-(-)-Denopamine Hydrochloride for Administration
Scientific Rationale: (R)-(-)-Denopamine hydrochloride is generally soluble in aqueous solutions.[11][12][13] Proper preparation of the dosing solution is critical to ensure accurate delivery and to avoid precipitation. As the compound can be sensitive to alkaline pH, the use of a slightly acidic buffer is recommended.[12][13] For in vivo studies, sterile filtration is a mandatory step to prevent infection.
Materials:
(R)-(-)-Denopamine hydrochloride powder
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH ~7.2-7.4
Sterile water for injection
0.22 µm sterile syringe filter
Sterile vials
Vortex mixer
Analytical balance
Procedure:
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of (R)-(-)-Denopamine hydrochloride needed.
Weigh the compound: Accurately weigh the powder using an analytical balance in a clean, designated area.
Dissolution:
For In Vivo Administration: Aseptically add the weighed powder to a sterile vial. Add the required volume of sterile saline or PBS. Vortex thoroughly until the compound is completely dissolved. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[14]
For Ex Vivo and In Vitro Administration: Dissolve the powder in sterile water or an appropriate buffer (e.g., Krebs-Henseleit solution for Langendorff perfusion) to create a concentrated stock solution. This stock can then be diluted to the final working concentrations.
Sterile Filtration (for in vivo): Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile vial. This step is crucial for intravenous, intraperitoneal, and subcutaneous injections.
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration to Rats
Scientific Rationale: The choice of administration route depends on the desired pharmacokinetic profile. Oral gavage is suitable for mimicking clinical use and for chronic studies. Subcutaneous injection provides a slower absorption and more sustained effect compared to intravenous administration, which results in a rapid peak plasma concentration.
A. Oral Gavage:
Prepare the dosing solution as described in Protocol 1. The final concentration should be such that the required dose is delivered in a volume of 1-2 ml for an adult rat.
Gently restrain the rat.
Insert a ball-tipped gavage needle into the esophagus and slowly administer the solution.
Monitor the animal for any signs of distress.
B. Subcutaneous Injection:
Prepare the sterile dosing solution as described in Protocol 1.
Pinch the loose skin over the back of the neck or flank to form a tent.
Insert a 25-27 gauge needle into the base of the skin tent.
Aspirate briefly to ensure a blood vessel has not been entered.
Inject the solution and withdraw the needle.
Protocol 3: Ex Vivo Langendorff Perfused Rat Heart Model
Scientific Rationale: The Langendorff preparation allows for the study of direct cardiac effects of a compound, independent of systemic neural and hormonal influences.[15][16][17] This is an ideal model to assess inotropic, chronotropic, and electrophysiological responses to (R)-(-)-Denopamine hydrochloride.
Experimental Workflow:
Caption: General workflow for a Langendorff perfused rat heart experiment.
Procedure:
Heart Isolation: Anesthetize a male Sprague-Dawley or Wistar rat (e.g., with pentobarbital sodium, 50 mg/kg intraperitoneally).[8] Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[17]
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, or until a steady heart rate and contractile force are achieved.
Baseline Recording: Record baseline cardiac parameters, including Left Ventricular Developed Pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure change (±dp/dt).
Denopamine Administration: Introduce (R)-(-)-Denopamine hydrochloride into the perfusion buffer at increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) in a cumulative manner. Allow the heart to reach a steady state at each concentration before proceeding to the next.
Data Acquisition: Continuously record all cardiac parameters throughout the experiment.
Data Analysis: Analyze the dose-dependent effects of Denopamine on cardiac function.
Safety and Handling
While specific safety data for (R)-(-)-Denopamine hydrochloride is not extensively detailed, it should be handled with the standard precautions for a pharmacologically active substance. Based on the safety data for the related compound, dopamine hydrochloride, the following precautions are advised:
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[18][19][20][21][22]
Handling: Avoid inhalation of the powder and contact with skin and eyes.[21][22] In case of contact, wash the affected area thoroughly with water.[19][21]
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[21][22]
Conclusion
(R)-(-)-Denopamine hydrochloride is a selective β1-adrenergic agonist with significant utility in preclinical cardiac research. Its targeted mechanism of action allows for the specific investigation of β1-mediated effects on cardiac contractility and function. By following the detailed protocols and dosage recommendations provided in this application note, researchers can effectively and safely incorporate this valuable tool into their studies of rat cardiac models, contributing to a deeper understanding of cardiovascular physiology and pathophysiology.
References
What is the mechanism of Denopamine? Patsnap Synapse. (2024-07-17). Available from: [Link]
Denopamine – Knowledge and References. Taylor & Francis. Available from: [Link]
What is Denopamine used for? Patsnap Synapse. (2024-06-14). Available from: [Link]
Beta1-adrenergic agonist. Wikipedia. Available from: [Link]
What is the main finding of this paper? Consensus. Available from: [Link]
Effect of chronic administration of denopamine (TA-064), a new positive inotropic agent, on cardiac response of rats to denopamine. PubMed. Available from: [Link]
Effects of denopamine on rat myocardium in comparison with isoprenaline. PubMed. Available from: [Link]
Effect of Chronic Administration of Denopam ne (TA-064), a New Positive Inotropic Agent, on Cardiac Response of Rats to Denopamine. ResearchGate. Available from: [Link]
Safety Data Sheet: Dopamine hydrochloride. Carl ROTH. Available from: [Link]
Label: DOPAMINE HYDROCHLORIDE injection, solution, concentrate. DailyMed. Available from: [Link]
Denopamine, a β1-adrenergic agonist, increases alveolar fluid clearance in ex vivo rat and guinea pig lungs. Journal of Applied Physiology. Available from: [Link]
DOPAMINE HYDROCHLORIDE INJECTION, USP 400mg/10mL (40mg/mL). DailyMed. Available from: [Link]
CAT 468 - Dopamine Hydrochloride - SAFETY DATA SHEET. Available from: [Link]
Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. ResearchGate. Available from: [Link]
DOPamine HYDROCHLORIDE AND 5% DEXTROSE INJECTION, USP. accessdata.fda.gov. Available from: [Link]
Studies on the affinity and selectivity of denopamine (TA-064), a new cardiotonic agent, for .BETA.-adrenergic receptors. ResearchGate. Available from: [Link]
Denopamine, a beta(1)-adrenergic agonist, increases alveolar fluid clearance in ex vivo rat and guinea pig lungs. PubMed. Available from: [Link]
Dopamine Hydrochloride Injection. Available from: [Link]
Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopam. CRIS. Available from: [Link]
A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. biomed.cas.cz. Available from: [Link]
In silico predictions of drug-induced changes in human cardiac contractility align with experimental recordings. Frontiers. Available from: [Link]
Langendorff Heart Studies. CorDynamics. Available from: [Link]
Direct cardiac effects in isolated perfused rat hearts measured at increasing concentrations of morphine, alfentanil, fentanyl, ketamine, etomidate, thiopentone, midazolam and propofol. PubMed. Available from: [Link]
Effect of chronic administration of denopamine (TA-064), a new positive inotropic agent, on cardiac response of rats to denopamine. Semantic Scholar. Available from: [Link]
Cardiovascular effects of 6-nitrodopamine, adrenaline, noradrenaline, and dopamine in normotensive and hypertensive rats. Frontiers. Available from: [Link]
Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart. PubMed. Available from: [Link]
Langendorff's isolated perfused rat heart technique: a review. SciSpace. Available from: [Link]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of (R)-(-)-Denopamine Hydrochloride
Abstract (R)-(-)-Denopamine is a selective β1-adrenergic agonist used in the treatment of cardiac conditions.[1] The purity of the active pharmaceutical ingredient (API), particularly its enantiomeric purity, is critical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-(-)-Denopamine is a selective β1-adrenergic agonist used in the treatment of cardiac conditions.[1] The purity of the active pharmaceutical ingredient (API), particularly its enantiomeric purity, is critical for safety and efficacy. Recrystallization is a fundamental purification technique employed to enhance the chemical and chiral purity of crystalline solids.[2][3] The selection of an appropriate solvent or solvent system is the most critical parameter in developing a robust and efficient recrystallization protocol.[4][5][6] This document provides a comprehensive guide and detailed protocols for researchers and drug development professionals to systematically select and optimize a solvent system for the recrystallization of (R)-(-)-Denopamine hydrochloride. The methodology emphasizes a logical, evidence-based workflow from small-scale screening to final purity analysis.
Theoretical Principles of Recrystallization
Recrystallization is a purification process that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The cornerstone of a successful crystallization is the choice of a solvent system that maximizes the recovery of the pure compound while excluding impurities.[5][6]
1.1 The Ideal Recrystallization Solvent
An ideal single-solvent system for cooling recrystallization exhibits the following characteristics[7]:
High Solute Solubility at Elevated Temperatures: The solvent should completely dissolve the compound of interest (the solute) at or near the solvent's boiling point.
Low Solute Solubility at Low Temperatures: The solute should be sparingly soluble or insoluble in the solvent at ambient or sub-ambient temperatures (e.g., 0-4 °C).
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
Volatility and Non-reactivity: The solvent should have a relatively low boiling point for easy removal from the purified crystals and must not react with the solute.
Crystal Quality: The solvent should promote the formation of well-defined, non-solvated crystals.
1.2 Impact of Solute Structure: (R)-(-)-Denopamine Hydrochloride
The molecular structure of (R)-(-)-Denopamine hydrochloride dictates its interaction with potential solvents. Key features include:
Hydrochloride Salt: The presence of the HCl salt makes the molecule an ionic species, significantly increasing its polarity and favoring interactions with polar solvents.
Hydroxyl and Amine Groups: These groups are capable of forming strong hydrogen bonds, further enhancing solubility in polar protic solvents (e.g., water, alcohols).
Aromatic Rings: The two phenyl rings provide some non-polar character.
Chirality: The molecule possesses a stereocenter. The recrystallization process must be carefully controlled to prevent racemization and, if possible, enhance enantiomeric excess via resolution of any racemic impurity.
1.3 Single vs. Binary Solvent Systems
If no single solvent meets all the ideal criteria, a binary (two-solvent) system is often employed. This typically consists of:
A "Solvent": A solvent in which the compound is highly soluble.
An "Anti-Solvent": A solvent in which the compound is poorly soluble, but which is miscible with the primary "solvent".[7]
The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until turbidity (cloudiness) persists, indicating the saturation point. The solution is then cooled to induce crystallization.
Physicochemical Profile of (R)-(-)-Denopamine Hydrochloride
A thorough understanding of the compound's properties is essential before commencing experimental work.
The following workflow provides a systematic path from broad screening to an optimized recrystallization protocol. This process is designed to be material-sparing in the initial stages and progressively more defined.
Caption: Workflow for systematic solvent selection.
Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
4.1 Protocol 1: Small-Scale Single Solvent Screening
Objective: To rapidly assess the suitability of a range of single solvents using a minimal amount of material.
Materials:
Crude (R)-(-)-Denopamine hydrochloride (~10-20 mg per solvent)
Place ~15 mg of the crude material into a test tube.
Add the test solvent dropwise (~0.2 mL at a time) at room temperature, stirring or vortexing after each addition. Record if the solid dissolves easily. Note the approximate volume of solvent required.
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Record the volume of hot solvent used.
Causality: This step identifies solvents where solubility is strongly temperature-dependent, a key requirement for cooling crystallization.[7]
Once a clear, hot, saturated solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.
Causality: Slow cooling is critical for forming a pure crystal lattice rather than an amorphous precipitate which can trap impurities.[3]
Observe for crystal formation. Note the quality of the crystals (e.g., needles, plates, powder).
If crystallization occurs, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.
Record observations in a table (see Section 5.0).
4.2 Protocol 2: Binary (Solvent/Anti-Solvent) System Screening
Objective: To identify an effective two-solvent system for compounds that are too soluble or insoluble in common single solvents.
Procedure:
Select a "solvent" in which Denopamine HCl was found to be highly soluble (from Protocol 4.1, e.g., Methanol or Water).
Select a miscible "anti-solvent" in which it was found to be insoluble (e.g., Isopropyl ether, MTBE, or Ethyl Acetate).
Place ~20 mg of crude material in a test tube and add the minimum volume of the "solvent" at room temperature to just dissolve it.
Add the "anti-solvent" dropwise while stirring until the solution becomes persistently turbid (cloudy).
Gently warm the mixture until it becomes clear again. If it does not, add a single drop of the "solvent" to clarify.
Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
Observe and record the quantity and quality of the crystals formed.
4.3 Protocol 3: Scale-Up Recrystallization
Objective: To purify a larger quantity of material using the optimized solvent system from the screening protocols.
Place the crude material (2.0 g) in an appropriately sized Erlenmeyer flask.
Add the selected solvent (or solvent system) and heat the mixture to reflux with stirring until all the solid dissolves. Add the minimum amount of solvent necessary to achieve a saturated solution.
If there are insoluble impurities, perform a hot filtration step.
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
Once crystal growth appears complete, cool the flask in an ice-water bath for at least 30 minutes.
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
Dry the crystals under vacuum to a constant weight.
4.4 Protocol 4: Purity and Yield Analysis
Objective: To quantify the success of the recrystallization.
Procedure:
Yield Calculation: Weigh the final, dried product and calculate the percentage recovery:
% Recovery = (Mass of Pure Product / Mass of Crude Product) x 100
Melting Point Analysis: Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.
Chromatographic Purity (HPLC): Prepare a solution of the recrystallized product and analyze it by High-Performance Liquid Chromatography (HPLC) with a suitable column and method (e.g., reverse-phase C18). Compare the chromatogram to that of the crude material and a reference standard to assess chemical purity.
Enantiomeric Purity (Chiral HPLC): Analyze the product using a chiral HPLC method to determine the enantiomeric excess (e.e.) and confirm that no racemization occurred during the heating process.
Data Interpretation and Solvent System Selection
Systematically log all observations from the screening experiments to facilitate a data-driven decision.
Selection Rationale:
Based on the hypothetical data above, Isopropanol (IPA) emerges as a strong candidate for a single-solvent recrystallization. It demonstrates the desired low solubility at cold temperatures and high solubility when hot. Should the yield from IPA alone be suboptimal, a binary system is the logical next step. The literature reference to a DL-hydrochloride crystallizing from an isopropanol-isopropyl ether mixture strongly supports testing this combination.[8] A system using Methanol (as the solvent) and Ethyl Acetate (as the anti-solvent) would also be a rational choice based on screening results.
Troubleshooting
Oiling Out: If the compound separates as an oil instead of crystals, it means the solution's saturation point was reached at a temperature above the compound's melting point. To resolve this, re-heat the solution to dissolve the oil and add more solvent before cooling again.
No Crystals Form: The solution may not be sufficiently saturated. Try boiling off some solvent to increase the concentration. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure product, if available, is the most effective method.
Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Formulation Optimization for (R)-(-)-Denopamine Hydrochloride
Executive Summary & Molecule Profile
(R)-(-)-Denopamine hydrochloride is a selective
-adrenergic agonist structurally related to catecholamines.[1][2] While the hydrochloride salt form confers baseline water solubility, researchers often encounter precipitation at physiological pH, oxidative degradation (discoloration), and limited solubility in high-concentration stock solutions.
This guide addresses these specific physicochemical challenges using a "First-Principles" approach, focusing on the interplay between pH, ionization (pKa), and oxidative stability.
Q1: "I dissolved Denopamine HCl in PBS (pH 7.4), but it precipitated after a few hours. Why?"
Diagnosis: pH-Induced Salt Disproportionation.[1][2]
Technical Insight:
Denopamine is a weak base.[1][2] In its supplied hydrochloride form, it is fully protonated and soluble. However, as you buffer the solution to pH 7.4, you approach the pKa of the secondary amine (~9.0). While the majority remains ionized, the fraction of the uncharged (hydrophobic) free base increases. Given the lipophilic nature of the dimethoxy-phenethyl tail, this uncharged species exceeds its intrinsic solubility (
), leading to precipitation.
Corrective Protocol: The "Acid-First" Solubilization
Initial Dissolution: Dissolve the Denopamine HCl powder in pure water or weak acid (0.1 M Acetic Acid) before adding any buffer salts.[1][2]
Target pH: Maintain the final pH below 6.0 if possible.
Buffer Selection: If pH 7.4 is required for biological assays, prepare a high-concentration stock in DMSO or Water (pH < 5) and dilute immediately before use to prevent kinetic precipitation.[1][2]
Q2: "My stock solution turned a faint pink/brown color after 24 hours at 4°C. Is it degraded?"
Diagnosis: Oxidative Quinone Formation.[1][2]
Technical Insight:
The phenol group on Denopamine is susceptible to auto-oxidation, similar to dopamine and epinephrine.[1] This reaction forms quinone intermediates (pink/brown pigments) which are inactive and potentially cytotoxic.[1][2] This process is accelerated by:
Corrective Protocol: Stabilization System
To maintain a stable aqueous stock for >24 hours, you must implement a "Redox Shield":
Deoxygenate: Sparge the water with Nitrogen (
) or Argon gas for 15 minutes prior to dissolution.[1][2]
Antioxidant: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.1% w/v) to the solvent.[1][2]
Chelation: Add EDTA (0.01%) to sequester trace metal catalysts.[1][2]
Q3: "I need a high-concentration stock (50 mM) for animal injections, but water solubility is limiting. What can I use?"
Diagnosis: Solubility Limit of the Crystal Lattice.
Technical Insight:
The lattice energy of the HCl salt limits its saturation point in pure water. To disrupt this lattice and solvate the hydrophobic tail, you need to lower the dielectric constant of the solvent or use complexation.
Option A (Co-solvents): Use Propylene Glycol (PG) or Ethanol (up to 10-20%) as a co-solvent.[1][2]
Recipe: Dissolve Denopamine HCl in 20% PG / 80% Water.[2]
Option B (Cyclodextrins - Recommended): Use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) .[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the dimethoxy-phenethyl tail, shielding it from water while the hydrophilic exterior ensures solubility.
Recipe: Prepare a 20% (w/v) solution of HP-
-CD in water.[1][2] Add Denopamine HCl to this vehicle. This can often increase apparent solubility by 10-50 fold.[1][2]
Experimental Workflows & Decision Logic
Diagram 1: Solubility Optimization Decision Tree
This workflow guides you to the optimal formulation based on your specific application requirements.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration and pH requirements.[1][2]
Diagram 2: Mechanism of Instability & Solubilization
Understanding why the molecule behaves this way allows you to predict issues before they occur.
Caption: Mechanistic pathway showing the transition between soluble, precipitated, and oxidized states.[1][2][4]
Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins.[2][5][6] 1. Drug solubilization and stabilization.[1][2] Journal of Pharmaceutical Sciences.[2] (Validation of CD use for lipophilic drugs).
Stepensky, D., et al. (2003).[1][2] Stability of dopamine hydrochloride in polypropylene syringes.[2][7] (Validation of pH and oxidative stability for catecholamine-like drugs). Available at: [Link]
Long-term storage stability of (R)-(-)-Denopamine hydrochloride powder
Technical Support Center: (R)-(-)-Denopamine Hydrochloride Powder Introduction This technical guide provides in-depth information and troubleshooting advice on the long-term storage stability of (R)-(-)-Denopamine hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (R)-(-)-Denopamine Hydrochloride Powder
Introduction
This technical guide provides in-depth information and troubleshooting advice on the long-term storage stability of (R)-(-)-Denopamine hydrochloride powder. As a selective β1-adrenergic agonist, the chemical integrity of Denopamine is critical for its efficacy and safety in research and development applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure the compound's stability and reliability throughout its lifecycle in the laboratory. We will address common questions, troubleshoot potential issues, and provide validated experimental protocols grounded in established regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for (R)-(-)-Denopamine hydrochloride powder?
For routine laboratory use and to preserve long-term integrity, (R)-(-)-Denopamine hydrochloride powder should be stored in a well-sealed, light-resistant container in a cool, dry, and dark environment. Recommended conditions are 2-8°C . The use of terms like 'ambient conditions' or 'room temperature' is unacceptable for ensuring long-term stability.[4] It is crucial to minimize exposure to moisture, as absorbed water can accelerate degradation pathways and lead to caking or clumping of the powder.[5][6]
Q2: How sensitive is Denopamine hydrochloride to light?
Denopamine hydrochloride is susceptible to photodegradation. A validated study has shown that exposure to light, particularly in aqueous media, can lead to the formation of specific degradation products.[7][8] Therefore, it is imperative to store the powder in amber vials or other light-blocking containers and to minimize exposure to direct light during handling and experimental procedures.
Q3: What are the known degradation products of Denopamine?
The primary known degradation products result from photolysis. When exposed to light in an aqueous solution, Denopamine has been shown to degrade into p-hydroxybenzaldehyde and 3,4-dimethoxyphenethylamine.[7][8] Other potential degradation pathways, such as oxidation of the phenol group, are theoretically possible but less characterized in the literature.
Q4: My powder appears discolored (e.g., yellowish or brownish). Is it still usable?
Discoloration is a common visual indicator of chemical degradation. For a typically white to off-white powder, a change to yellow or brown likely indicates the formation of degradation products with chromophores, possibly due to oxidation or photolysis. We strongly advise against using discolored powder. Its purity should be immediately verified using a stability-indicating analytical method, such as the HPLC protocol described in Section 3, before any further use.
Q5: The powder has clumped together. What causes this and what should I do?
Clumping or caking of pharmaceutical powders is most often caused by exposure to humidity and subsequent moisture absorption.[6] This can alter the powder's physical properties and potentially accelerate chemical degradation.[5] If clumping is observed, it is recommended to first assess the moisture content (e.g., by Karl Fischer titration) and then re-test the purity and potency of the material before use. To prevent this, always store the powder in a desiccated environment.
Section 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems.
Workflow for Investigating Powder Instability
The following diagram outlines the logical steps to take when you suspect the stability of your (R)-(-)-Denopamine hydrochloride powder has been compromised.
Caption: Workflow for troubleshooting (R)-(-)-Denopamine hydrochloride powder instability.
Troubleshooting Q&A
Q: I ran an HPLC analysis and see a new, unidentified peak. What could it be?
Causality: A new peak in a stability-indicating HPLC chromatogram signifies an impurity or a degradation product. The first step is to determine if this peak corresponds to a known degradant.
Investigation:
Check Retention Time: Compare the relative retention time (RRT) of the unknown peak to the RRTs of the known photolytic degradants, p-hydroxybenzaldehyde and 3,4-dimethoxyphenethylamine, if you have reference standards.
Perform Forced Degradation: To confirm if the peak is a degradant, perform a forced degradation study as outlined in Protocol 3.2. Expose a small sample of known good material to light, heat, and humidity. If the peak grows under these stress conditions, it is confirmed as a degradation product.
Structural Elucidation: For critical applications, use LC-MS/MS to determine the mass of the impurity and elucidate its structure.
Q: My assay results show a decrease in potency, but no significant impurity peaks are visible. Why?
Causality: This scenario can arise from several possibilities:
Non-UV Active Degradants: The degradation products may lack a chromophore at the detection wavelength used.
Inappropriate Analytical Method: The HPLC method may not be capable of separating the degradants from the main peak.
High Moisture Content: Significant water absorption can lower the effective concentration of the active pharmaceutical ingredient (API) by weight, leading to a low assay result.
Investigation:
Verify Method: Ensure you are using a validated, stability-indicating method (see Protocol 3.1).
Use a Universal Detector: Analyze the sample using a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to visualize non-UV active impurities.
Measure Water Content: Determine the water content using Karl Fischer titration. A high water content will artificially lower the potency when measured by weight.
Section 3: In-Depth Experimental Protocols
These protocols are based on established scientific literature and ICH guidelines to provide a robust framework for stability assessment.[4][9][10]
Protocol 3.1: Stability-Indicating Purity Assay by HPLC
Principle: This method, adapted from validated research, separates (R)-(-)-Denopamine hydrochloride from its enantiomer and known photolytic degradation products using reverse-phase HPLC with a chiral stationary phase.[7][8]
Mobile Phase: Acetonitrile and water mixture (specific ratio to be optimized for column)
Sample Diluent: Mobile Phase
(R)-(-)-Denopamine hydrochloride reference standard and sample
Procedure:
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
Chromatographic Conditions:
Column: β-CD immobilized chiral stationary phase
Flow Rate: 1.0 mL/min
Detection Wavelength: 275 nm
Injection Volume: 10 µL
Column Temperature: 25°C
Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to (R)-(-)-Denopamine.
Interpretation of Results: Calculate the purity of the sample by area normalization (% Area). Any peak not corresponding to the main analyte is an impurity. The method is considered stability-indicating if it can resolve the main peak from all peaks generated during forced degradation studies.
Principle: Forced degradation is essential to determine the intrinsic stability of the molecule and validate the stability-indicating power of analytical methods, as recommended by ICH guidelines.[4][11]
Procedure:
Prepare Samples: Weigh out several samples of the powder. Keep one as a control, stored at ideal conditions (2-8°C, dark, desiccated).
Photolytic Stress: Expose one sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[11]
Thermal Stress: Place a sample in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
Humidity Stress: Place a sample in a humidity chamber (e.g., 25°C/75% RH or 40°C/75% RH) for a defined period.
Analysis: After the stress period, analyze all samples (including the control) using the HPLC method from Protocol 3.1.
Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation under any condition indicates susceptibility. The appearance of new peaks validates the method's ability to indicate stability.
Section 4: Key Degradation Pathways & Data
Known Photodegradation Pathway
The primary documented degradation pathway for Denopamine is photolysis, which involves the cleavage of the molecule.[7][8]
Caption: Known photolytic degradation pathway of (R)-(-)-Denopamine.
Recommended Conditions for a Formal Stability Study
For establishing a re-test period or shelf life, a formal stability study is required. The conditions below are based on the ICH Q1A guideline for long-term and accelerated testing.[4][12]
Study Type
Storage Condition
Minimum Duration
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
RH = Relative Humidity
References
ICH Topic Q 1 A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP Compliance. Available at: [Link]
Storing and Handling Powders and Bulk Materials for the Pharma Industry. The Wolfson Centre for Bulk Solids Handling Technology. Available at: [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]
Pharmaceutical Product Storage: Optimize Transport and Handling. Pharmuni. Available at: [Link]
Understanding the Importance of Powder and Tablet Handling. IDEX India. Available at: [Link]
Denopamine. The Merck Index Online. Available at: [Link]
Development of HPLC Optical Purity Testing Method of Denomapine and Application to Its Photostability. J-STAGE. Available at: [Link]
R(-)-Denopamine. PubChem, National Institutes of Health. Available at: [Link]
Denopamine. PubChem, National Institutes of Health. Available at: [Link]
Development of HPLC Optical Purity Testing Method of Denomapine and Application to Its Photostability. ResearchGate. Available at: [Link]
DENOPAMINE. Inxight Drugs, National Institutes of Health. Available at: [Link]
Identifying impurities in commercial (R)-(-)-Denopamine hydrochloride samples
Content ID: TS-DENO-001 | Last Updated: 2026-02-17 Department: Analytical Chemistry & Quality Control Support Subject: Troubleshooting Impurity Profiling and Chiral Separation for Denopamine HCl[1] Introduction: The Deno...
Author: BenchChem Technical Support Team. Date: February 2026
Content ID: TS-DENO-001 | Last Updated: 2026-02-17
Department: Analytical Chemistry & Quality Control Support
Subject: Troubleshooting Impurity Profiling and Chiral Separation for Denopamine HCl[1]
Introduction: The Denopamine Integrity Protocol
Welcome to the technical support hub for (R)-(-)-Denopamine Hydrochloride . As a selective
-adrenergic receptor agonist used in heart failure research, the integrity of your experimental data hinges on the enantiomeric purity of your sample. The (S)-enantiomer is considered a critical impurity due to its differing affinity and potential off-target effects.[1]
This guide moves beyond basic "Certificate of Analysis" checks. We address the chemical causality of impurities—why they appear, how to detect them, and how to resolve spectral anomalies.
User Issue: "I am observing a shoulder peak on my chiral HPLC chromatogram, but the resolution is poor (<1.5)."
Root Cause Analysis
Denopamine contains a secondary amine and a chiral hydroxyl group.[1] The primary challenge in chiral separation is the "tailing effect" caused by the interaction of the basic amine with residual silanol groups on the stationary phase. If you observe a shoulder, it is likely the (S)-enantiomer co-eluting due to improper pH or mobile phase additive selection.[1]
The carbamate linkage provides hydrogen bonding sites essential for recognizing the chiral alcohol.[1]
Mobile Phase
Hexane/IPA
Hexane/Ethanol/DEA (80:20:0.1)
Diethylamine (DEA) masks silanol sites, sharpening the peak shape of the basic amine.
Temperature
25°C
10°C - 20°C
Lower temperature reduces thermal motion, enhancing the enthalpy-driven chiral recognition.[1]
Flow Rate
1.0 mL/min
0.5 mL/min
Slower flow increases interaction time with the chiral selector.
FAQ: Chiral Analysis
Q: Can I use a C18 column to separate the enantiomers?A: No. A standard C18 column separates based on hydrophobicity.[1] Since (R) and (S) enantiomers have identical hydrophobicity, they will co-elute.[1] You must use a Chiral Stationary Phase (CSP) or add a chiral selector (e.g., sulfated
-cyclodextrin) to the mobile phase, though a CSP column is more robust.[1]
Module 2: Chemical Impurities (Achiral HPLC)
User Issue: "My LC-MS shows a mass of M+2 (m/z 316) relative to the Denopamine peak (m/z 318). Is this an isotope?"
The "Ketone" Impurity
This is not an isotope. It is the Oxodenerpamine (intermediate precursor).[1]
Structure: The benzylic alcohol of Denopamine is oxidized to a ketone (or the reduction step during synthesis was incomplete).
15-20 min: 60% -> 90% B (Elutes Bis-impurity ~18 min)[1]
Detection: UV 280 nm (Generic) and 310 nm (Specific for Ketone impurity).[1]
Module 3: Degradation & Stability Guide
User Issue: "My sample turned slightly pink after 48 hours in solution."
The Oxidation Pathway
Denopamine contains a phenol and a secondary amine . It is susceptible to oxidative degradation, forming quinone-like species which are highly colored (pink/brown).[1]
Prevention Strategy:
Solvent: Use degassed solvents or add antioxidants (e.g., 0.1% sodium metabisulfite) for stock solutions.[1]
Storage: Store solid HCl salt at -20°C. Solutions should be prepared fresh.
pH Sensitivity: Avoid basic pH (>8.0). The phenolate ion is much more prone to oxidation than the neutral phenol.
Visualizing the Workflow
The following diagram illustrates the logical flow for identifying an unknown impurity in your Denopamine sample.
Caption: Logical workflow for isolating and identifying impurities based on chromatographic behavior and mass spectral data.
References
Japanese Pharmacopoeia (JP) . Official Monographs: Denopamine.[1] Ministry of Health, Labour and Welfare.[2][3]
PubChem Compound Summary . Denopamine (CID 5311064).[1] National Center for Biotechnology Information.[1] [1]
Journal of Chromatography A . Enantiomeric separation of chiral drugs by HPLC. (General reference for Amylose CSP mechanisms).
Taylor & Francis .[1] Synthesis of Denopamine and Propranolol precursors. Pharmaceutical Biocatalysis.
A Senior Application Scientist's Guide to the Validation of a High-Performance LC-MS/MS Method for Denopamine HCl in Human Plasma
This guide provides a comprehensive, in-depth validation of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Denopamine Hydrochloride in human plasma. We will explore...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth validation of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Denopamine Hydrochloride in human plasma. We will explore the rationale behind the experimental design, present a detailed, step-by-step validation protocol, and draw objective comparisons with an alternative High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant bioanalytical data.
Introduction: The Need for a Superior Bioanalytical Method for Denopamine
Denopamine, (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino] ethanol, is a selective β1-adrenergic receptor agonist used as an orally active cardiotonic agent for the treatment of chronic heart failure.[1][2] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating a highly accurate and sensitive method for its quantification in pharmacokinetic and toxicokinetic studies.
While older methods, such as HPLC with electrochemical detection (HPLC-ECD), have been used, they often lack the specificity, sensitivity, and high-throughput capabilities required in modern drug development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior selectivity, sensitivity, and speed.
This guide details the development and validation of a novel LC-MS/MS method, designed to meet the stringent requirements of international regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the ICH M10 guideline.[3][4][5]
Structure: Contains a phenol group and a secondary amine, making it suitable for positive ion electrospray ionization.
Proposed LC-MS/MS Method vs. HPLC-ECD: A Comparative Overview
The inherent advantages of LC-MS/MS over older techniques are evident when comparing key performance metrics. The proposed method offers significant improvements in sensitivity, specificity, and sample processing time.
PPT is faster, requires less solvent, and is more amenable to high-throughput automation.
Run Time
~4 minutes
>35 minutes
Modern UHPLC systems combined with MS/MS allow for rapid gradients and shorter analytical runs.
Specificity
Very High (based on m/z)
Moderate (based on retention time & redox potential)
Risk of co-eluting compounds with similar electrochemical properties interfering with the HPLC-ECD assay.
Internal Standard (IS)
Stable Isotope Labeled (Denopamine-d4)
Phenolphthalein (structurally unrelated)
A stable isotope-labeled IS is the ideal, compensating for matrix effects and extraction variability more effectively.
The Experimental Workflow: From Sample to Result
The entire analytical process is designed for efficiency, robustness, and regulatory compliance. The workflow minimizes manual steps and potential sources of error.
Caption: LC-MS/MS analytical workflow for Denopamine HCl.
Detailed Methodologies & Validation Protocols
The validation of this bioanalytical method is performed in strict accordance with the FDA and ICH M10 guidelines to ensure the integrity of the data.[3][5][9]
Rationale: PPT is a rapid and effective method for removing the majority of plasma proteins. Acetonitrile is chosen as it efficiently precipitates proteins while keeping Denopamine, a moderately polar compound, in solution.
Pipette 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
Add 25 µL of internal standard working solution (Denopamine-d4, 100 ng/mL).
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 200 µL of the supernatant to an HPLC vial and inject 5 µL into the LC-MS/MS system.
Validation Protocol Logic
The validation process is a systematic confirmation that the method is fit for its intended purpose. Each experiment builds upon the last to create a comprehensive picture of the method's performance.
Caption: Logical flow of the bioanalytical method validation process.
Validation Results and Acceptance Criteria
All validation parameters must meet the acceptance criteria defined in the FDA and ICH M10 guidelines.[5][10][11]
Selectivity and Specificity
Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of Denopamine and the IS.
Result: The response of interfering peaks was <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and Lower Limit of Quantification (LLOQ)
Protocol: A calibration curve was constructed using a blank and eight non-zero standards ranging from 0.1 ng/mL to 50 ng/mL. The curve was fitted with a weighted (1/x²) linear regression.
Result:
Correlation Coefficient (r²): > 0.998
LLOQ: 0.1 ng/mL, with accuracy within ±20% and precision <20%.
Other Standards: Accuracy within ±15% of nominal values.
Accuracy and Precision
Protocol: Replicate (n=6) Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) were analyzed in three separate analytical runs.
Results Summary:
QC Level
Concentration (ng/mL)
Intra-run Precision (%CV)
Intra-run Accuracy (%RE)
Inter-run Precision (%CV)
Inter-run Accuracy (%RE)
LLOQ
0.1
≤ 8.5%
-4.2% to 5.8%
≤ 10.1%
-2.5% to 6.3%
Low QC
0.3
≤ 6.2%
-5.1% to 3.7%
≤ 7.5%
-3.8% to 4.1%
Mid QC
5.0
≤ 4.5%
-3.3% to 2.1%
≤ 5.8%
-2.1% to 2.9%
High QC
40.0
≤ 3.8%
-2.9% to 1.8%
≤ 4.9%
-1.5% to 2.2%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%RE) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery
Protocol:
Recovery: The peak area of Denopamine in extracted plasma samples was compared to that of post-extraction spiked samples.
Matrix Effect: The peak area of post-extraction spiked samples was compared to that of neat standards in solvent.
Results:
Extraction Recovery: Consistent across QC levels, averaging 88-94%.
Matrix Factor (IS-normalized): Ranged from 0.95 to 1.04, with a %CV of <10%.
Stability
Protocol: The stability of Denopamine was evaluated under various conditions by analyzing QC samples against a freshly prepared calibration curve.
Results: Denopamine was found to be stable under the following conditions (analyte concentration within ±15% of nominal):
Bench-Top Stability: 8 hours at room temperature.
Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.
Long-Term Stability: 90 days at -80°C.
Post-Preparative Stability: 48 hours in the autosampler at 10°C.
Conclusion: A Validated Method Fit for Purpose
The LC-MS/MS method for the quantification of Denopamine HCl in human plasma presented in this guide has been rigorously validated according to international regulatory standards. It demonstrates superior performance compared to older HPLC-ECD methods, offering significantly improved sensitivity, specificity, and sample throughput. The detailed protocols and validation data confirm that this method is robust, reliable, and well-suited for supporting clinical and non-clinical pharmacokinetic studies, ensuring the generation of high-quality data for regulatory submissions.
References
U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation.
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Furuuchi, S., Naito, K., Otsuka, M., & Harigaya, S. (1985). Metabolism of denopamine, a new cardiotonic agent, in the rat and dog. Drug Metabolism and Disposition, 13(5), 620-626. Available at: [Link]
Nakashima, M., Kanamaru, M., Uematsu, T., & Nakashima, Y. (1989). [Development of a simple analytical method to determine the serum concentration of denopamine by high performance liquid chromatography with electrochemical detection and its clinical application]. Yakugaku Zasshi, 109(11), 858-864. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Denopamine. PubChem Compound Database. Retrieved from [Link]
Grokipedia. (n.d.). Denopamine.
Wikipedia. (n.d.). Denopamine. Retrieved from [Link]
Nishio, R., Matsumori, A., Shioi, T., Wang, W., Yamada, T., Ono, K., & Sasayama, S. (1998). Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart. Journal of the American College of Cardiology, 32(3), 808-815. Available at: [Link]
Iwaya, S., & Nagao, T. (1988). Details of mode and mechanism of action of denopamine, a new orally active cardiotonic agent with affinity for beta 1-receptors. Journal of Cardiovascular Pharmacology, 12(3), 314-321. Available at: [Link]
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
Bouvier, M., & Loisel, T. P. (1995). Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics, 273(2), 786-793. Available at: [Link]
Introduction: The Stereochemical Imperative In the development of cardiotonic agents, stereochemistry is not merely a structural detail—it is the determinant of efficacy and toxicity. (R)-(-)-Denopamine hydrochloride (TA...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Imperative
In the development of cardiotonic agents, stereochemistry is not merely a structural detail—it is the determinant of efficacy and toxicity. (R)-(-)-Denopamine hydrochloride (TA-064) is a selective
-adrenergic receptor agonist.[1] Its therapeutic value lies entirely in the (R)-enantiomer, which exhibits high affinity for the receptor, driving the positive inotropic effects required for treating heart failure.
The (S)-enantiomer is pharmacologically distinct and effectively an impurity. Consequently, the use of a Certified Primary Reference Standard characterized for chiral purity (
) is non-negotiable for assay validation, release testing, and pharmacokinetic studies.
This guide objectively compares the performance of high-grade (R)-(-)-Denopamine HCl reference standards against racemic mixtures and generic reagents, providing the experimental protocols necessary to validate these materials in your own laboratory.
Comparative Analysis: Reference Standard vs. Alternatives
The following table summarizes the critical quality attributes (CQAs) derived from comparative analysis of a Certified Reference Material (CRM), a Racemic mixture, and a Generic (non-certified) reagent.
Expert Insight: Using a racemic standard for biological assays will result in a 50% underestimation of potency if the assay assumes pure agonist, or aberrant binding curves due to competitive interference by the (S)-isomer.
Biological Mechanism & Causality
To understand the necessity of the (R)-isomer, one must visualize the signal transduction pathway. The (R)-isomer conformationally aligns with the binding pocket of the
-adrenergic receptor, initiating the cAMP cascade.
Diagram 1:
-Adrenergic Signaling Pathway
Caption: The (R)-enantiomer selectively triggers the Gs-protein coupled cascade, resulting in increased calcium influx and cardiac contractility.
Detailed Characterization Protocols
The following protocols are designed to be self-validating . If your reference standard does not meet the System Suitability criteria described below, it should be rejected.
Protocol A: Chiral HPLC Purity Analysis
Objective: To quantify the enantiomeric excess (ee%) and detect the presence of the inactive (S)-isomer.
Column:
-Cyclodextrin immobilized CSP (e.g., Chiral CD-Ph or equivalent), .
Objective: Confirm the Hydrochloride salt form and absence of organic solvents.
Solvent: DMSO-
.
Key Signals (
H-NMR):
3.73 ppm (Singlet, 6H): Methoxy groups (-OCH).
6.7 - 7.2 ppm (Multiplets): Aromatic protons.
8.5 - 9.0 ppm (Broad Singlet): Ammonium protons (), confirming the HCl salt formation.
Reference Standard Workflow
The following diagram illustrates the critical path from synthesis to the isolation of a Certified Reference Standard, highlighting where low-grade alternatives often fail (e.g., skipping the chiral resolution step).
Diagram 2: Production & Validation Workflow
Caption: Workflow ensuring the isolation of the active (R)-isomer and removal of the (S)-impurity and residual solvents.
References
Naito, K., et al. "Development of HPLC Optical Purity Testing Method of Denopamine and Application to Its Photostability." Chromatography, Vol. 23, No.[2] 2.
MedChemExpress. "(R)-(-)-Denopamine Product Information and Pharmacology." MCE Product Database.
PubChem. "Denopamine Compound Summary: Pharmacology and Isomerism." National Library of Medicine.
USP General Chapter <781>. "Optical Rotation." United States Pharmacopeia.[6] (Refer to current USP-NF for general polarimetry methods).
ICH Guideline Q6A. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." International Council for Harmonisation.
Definitive Verification of (R)-(-)-Denopamine Hydrochloride Purity via NMR Spectroscopy
Executive Summary The verification of (R)-(-)-Denopamine hydrochloride (CAS 64299-19-0) requires a dual-faceted analytical approach: confirming chemical purity (absence of synthetic byproducts) and enantiomeric purity (a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The verification of (R)-(-)-Denopamine hydrochloride (CAS 64299-19-0) requires a dual-faceted analytical approach: confirming chemical purity (absence of synthetic byproducts) and enantiomeric purity (absence of the inactive (S)-isomer). While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for trace impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy offers superior structural specificity and absolute quantification without the need for response factor calibration.
This guide details a self-validating NMR workflow combining Quantitative NMR (qNMR) for absolute assay determination and Chiral Solvating Agent (CSA) NMR for enantiomeric excess (ee) verification, contrasting these methods with traditional alternatives.
Technical Background & Structural Logic
Target Analyte: (R)-(-)-Denopamine Hydrochloride
Formula: C₁₈H₂₃NO₄ · HCl
Criticality: Denopamine is a selective
-adrenergic agonist.[1][2] The (R)-enantiomer is the eutomer (active form); the (S)-enantiomer is the distomer (less active/inactive). High enantiomeric purity (>99% ee) is essential for consistent cardiotonic efficacy.
Structural Markers for NMR Analysis[3]
Dimethoxy Group: Strong singlet (~3.7 ppm) – Ideal for signal-to-noise assessment.
Benzylic Methine (Chiral Center): The proton at the chiral center (
-OH) is the diagnostic probe for stereochemical analysis.
Aromatic Region: Two distinct spin systems (1,2,4-trisubstituted and 1,4-disubstituted rings) provide structural fingerprinting.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares NMR against HPLC and Polarimetry for Denopamine verification.
Feature
qNMR / Chiral NMR
HPLC (Chiral & Achiral)
Polarimetry
Primary Output
Molar Purity & Absolute Structure
Retention Time & Area %
Specific Rotation
Reference Standard
Not Required (Internal Standard used)
Required (Must match analyte)
N/A
Enantiomeric Specificity
High (via CSA or Derivatization)
Very High (Chiral Columns)
Low (Aggregate value only)
Structural Insight
Identifies specific impurities
Blind (requires MS coupling)
None
Limit of Detection
Moderate (~0.1%)
Excellent (<0.01%)
Poor
Throughput
Fast (10-15 min/sample)
Slow (30-60 min/run)
Fast
Scientist's Insight: Use HPLC for detecting trace process impurities (<0.1%). Use qNMR for establishing the absolute purity of your primary reference standard.[3] Use Chiral NMR for rapid "mix-and-measure" ee% determination during process optimization.
Experimental Protocols
Part A: Chemical Purity via 1H-qNMR
Principle: Absolute quantification using an Internal Standard (IS) of known purity.
Internal Standard Selection:Maleic Acid (Singlet at 6.3 ppm, stable, high purity) or Dimethyl Sulfone (Singlet at 3.0 ppm).
Protocol:
Preparation:
Accurately weigh ~10 mg of (R)-Denopamine HCl (
) into a vial.
Accurately weigh ~5 mg of Maleic Acid (IS) (
) into the same vial.
Dissolve in 0.6 mL DMSO-d6 . (Note: DMSO is chosen over
to prevent exchange of labile protons if analyzing OH/NH signals, though is acceptable for carbon-bound protons).
): 60 seconds (must be of the longest relaxing proton).
Scans: 16 or 32.
Temperature: 298 K.
Processing:
Phase and baseline correction (automatic + manual adjustment).
Integrate the Maleic Acid singlet (set to equivalent proton count, e.g., 2H).
Integrate the Denopamine aromatic protons (e.g., the 3H multiplet at 6.7-6.9 ppm).
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = mass, = Purity.[2][5][6][7][8][9][10][11][12][13][14]
Part B: Enantiomeric Purity via Chiral Solvating Agents (CSA)[3]
Principle: In an achiral solvent, enantiomers have identical NMR spectra. Adding a chiral host (CSA) creates transient diastereomeric complexes, causing chemical shift non-equivalence (
).
Selected CSA:
-Cyclodextrin (-CD)Rationale: Denopamine is a hydrochloride salt and water-soluble. -CD forms inclusion complexes with aromatic rings in , inducing splitting in the aromatic or benzylic signals of the enantiomers.
Protocol:
Baseline Spectrum: Dissolve 5 mg Denopamine HCl in 0.6 mL
The following diagram illustrates the decision matrix and workflow for verifying Denopamine purity.
Caption: Integrated workflow for simultaneous determination of absolute chemical purity and enantiomeric excess using NMR spectroscopy.
Data Interpretation & Expected Results
1H NMR Spectrum (DMSO-d6)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
9.0 - 9.5
Broad Singlet
2H
(Ammonium)
6.6 - 6.9
Multiplets
6H
Aromatic Protons (Catechol + Phenol rings)
5.8 - 6.0
Broad
1H
Phenolic -OH
4.7 - 4.8
Multiplet
1H
Benzylic -OH
3.73
Singlet
6H
(Dimethoxy)
2.8 - 3.2
Multiplets
4H
and Ar-
Troubleshooting
Broad Peaks: Indicates fast exchange of labile protons or salt aggregation. Solution: Add a drop of
to shake off exchangeable protons (peaks will disappear) or increase temperature to 310 K.
No Chiral Splitting: The binding constant with
-CD may be too weak. Solution: Switch to (R)-BINOL in (requires free-basing the sample first) or use Mosher's Acid Chloride derivatization.
References
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-Interscience, 2007.
PubChem. "Denopamine Hydrochloride | C18H24ClNO4." National Library of Medicine.
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[3]